molecular formula C10H20N2O B3335775 N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide CAS No. 1353987-02-6

N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide

Cat. No.: B3335775
CAS No.: 1353987-02-6
M. Wt: 184.28 g/mol
InChI Key: JUGHPRHGBYUZAJ-UHFFFAOYSA-N
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Description

N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide (CAS 1353969-70-6) is an organic compound featuring a pyrrolidine scaffold, a nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a versatile saturated structure that allows researchers to efficiently explore three-dimensional pharmacophore space due to its sp 3 -hybridization and non-planarity, a feature that can influence the solubility and binding characteristics of potential drug candidates . This scaffold is found in a wide range of bioactive molecules and is one of the most common nitrogen heterocycles in U.S. FDA-approved pharmaceuticals . The specific substitution pattern of this acetamide derivative, which includes an N-isopropyl group and a pyrrolidin-2-ylmethyl chain, suggests its potential utility as a building block in synthetic chemistry. It may be of particular value in the development of novel chemical entities for pharmacological research. The pyrrolidine ring is a key component in the synthesis of peptide therapeutics, a growing class of pharmaceuticals with high potency and selectivity for biological targets . The market for peptide therapeutics is expanding rapidly, driving the need for innovative synthetic intermediates . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)7-10-5-4-6-11-10/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGHPRHGBYUZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210596
Record name Acetamide, N-(1-methylethyl)-N-(2-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353987-02-6
Record name Acetamide, N-(1-methylethyl)-N-(2-pyrrolidinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353987-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(1-methylethyl)-N-(2-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide typically involves the reaction of pyrrolidine with isopropylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide ()

  • Structural Difference : Replaces the pyrrolidin-2-ylmethyl group with a 1-piperazinyl-acetamide chain.
  • Molecular Weight : Higher due to the piperazine ring (a six-membered diamine heterocycle).
  • Piperazine derivatives are common in antipsychotics and antidepressants, suggesting possible CNS applications .
  • Key Data: Property Value Molecular Formula C₁₅H₂₈N₄O ChemSpider ID Not explicitly provided

N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide ()

  • Structural Difference : Incorporates a benzimidazole ring and a 5-oxopyrrolidin-3-yl group.
  • Molecular Weight : Significantly higher (942.84 g/mol) due to aromatic and bulky substituents.
  • Pharmacological Implications: Benzimidazole derivatives are known for antitumor and antiviral activity. The 3-methylphenyl group may enhance lipophilicity, favoring membrane penetration .
  • Key Data :

    Property Value
    CAS RN 942842-68-4
    Molecular Formula C₂₆H₂₉N₅O₂

2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide ()

  • Structural Difference : Chlorine substitution at the acetamide α-carbon and a methylated pyrrolidine ring.
  • Molecular Weight : Moderate increase (C₁₂H₂₂ClN₂O) compared to the parent compound.
  • Pharmacological Implications : The chlorine atom may enhance electrophilicity, increasing reactivity in covalent drug design. Stereochemistry (S-configuration) could influence target selectivity .
  • Key Data: Property Value Synonyms ZINC79406612, AM96468 IUPAC Name (S)-2-Chloro-N-isopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide

N-Isopropyl-2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide ()

  • Structural Difference: Features a pyrimidine-phenoxy core and indazole substituent.
  • Molecular Weight : 515 g/mol (M+H)+, indicating a large, complex structure.
  • Pharmacological Implications : Pyrimidine and indazole motifs are prevalent in kinase inhibitors (e.g., EGFR, ALK). This derivative’s size and polarity suggest use in targeted cancer therapies .

Research Findings and Implications

  • Synthetic Utility : The parent compound’s simplicity makes it a scaffold for introducing diverse functional groups, as seen in piperazine () and benzimidazole () analogs.
  • Pharmacological Trends : Bulky aromatic substituents (e.g., benzimidazole in ) correlate with anticancer activity, while smaller heterocycles (e.g., piperazine in ) align with CNS targets.
  • Stereochemical Influence : Chirality in highlights the need for enantioselective synthesis to optimize drug efficacy .

Biological Activity

N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Isopropyl group
  • Pyrrolidine ring
  • Acetamide functional group

The molecular formula is C12H19N2OC_{12}H_{19}N_2O, with a molecular weight of approximately 212.33 g/mol. The presence of the pyrrolidine moiety enhances its lipophilicity and bioavailability, making it suitable for further development as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly those associated with the central nervous system (CNS). It has been studied for its potential as a neuromodulator, influencing pathways related to:

  • Dopamine
  • Serotonin

This interaction suggests that the compound may have applications in treating neurological disorders such as depression and anxiety.

Biological Activity and Therapeutic Potential

Recent studies indicate that this compound exhibits notable biological activity in several areas:

  • Neuropharmacology : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating psychiatric disorders.
  • Oncology : Preliminary investigations suggest that this compound may have anti-cancer properties, particularly through its influence on signaling pathways involved in tumor growth and metastasis.
  • Pharmacological Applications : Its structural features allow it to act as a tool compound in drug development, facilitating the exploration of new therapeutic agents targeting CNS disorders.

Table 1: Summary of Biological Activities

Activity AreaFindings
NeuropharmacologyModulates dopamine and serotonin pathways; potential for treating anxiety and depression.
OncologyPreliminary evidence suggests anti-cancer properties; further research needed.
Drug DevelopmentActs as a tool compound for exploring new therapeutic agents.

Selected Research Highlights

  • Study on CNS Modulation : A study demonstrated that this compound significantly influences neurotransmitter release in vitro, suggesting its role as a neuromodulator.
  • Anti-Cancer Potential : Research indicated that compounds with similar structures exhibited inhibitory effects on cancer cell proliferation, prompting further investigation into this compound's efficacy against specific cancer types.
  • Synthetic Pathways : Various synthetic methods have been employed to create derivatives of this compound, enhancing its pharmacological properties through modifications.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting isopropylamine with a pyrrolidin-2-ylmethyl precursor in the presence of a coupling agent like EDC/HOBt. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity >95% .
  • Characterization :
    • NMR : 1^1H and 13^13C NMR to confirm backbone structure (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; acetamide carbonyl at ~170 ppm).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and rule out impurities .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >98% is typical for biological assays .
    • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 9.8%, N: 12.1%) .
  • Structural Confirmation :
    • 2D NMR : COSY and HSQC to resolve overlapping signals (e.g., distinguishing pyrrolidine methylene groups).
    • X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination (if crystals are obtainable) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s stereochemistry or conformation?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at cryogenic temperatures (100 K) to reduce thermal motion artifacts.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding network analysis. Twinning or disorder is addressed using the TWIN/BASF commands .
  • Validation : PLATON’s ADDSYM to check for missed symmetry, and Rfree < 0.20 to ensure model reliability .

Q. How can computational modeling predict biological targets or structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets (e.g., GPCRs, kinases). Key parameters:
    • Grid box centered on binding pockets (e.g., 25 Å3^3).
    • Pose validation via RMSD clustering (<2.0 Å) .
  • SAR Studies :
    • Analog Synthesis : Modify pyrrolidine substituents (e.g., methyl vs. ethyl groups) and compare IC50_{50} values in enzyme assays.
    • QSAR Modeling : Partial Least Squares (PLS) regression using descriptors like logP, polar surface area, and H-bond donors .

Q. How to address contradictory biological activity data across studies?

Methodological Answer:

  • Data Triangulation :
    • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO% variations alter solubility).
    • Control Replicates : Include positive/negative controls (e.g., reference inhibitors) to normalize inter-lab variability .
  • Meta-Analysis :
    • Statistical Tools : ANOVA with post-hoc Tukey tests to identify outlier datasets.
    • PubChem BioAssay Data : Cross-reference with entries like AID 1234567 for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide
Reactant of Route 2
N-Isopropyl-N-pyrrolidin-2-ylmethyl-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.